Cas no 1186609-89-1 (3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine)

3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an isopropyl group at the 3-position and a nitro group at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The nitro group enhances reactivity for further functionalization, while the isopropyl moiety contributes to lipophilicity, influencing solubility and binding interactions. Its rigid fused-ring system offers stability and potential for diverse derivatization, supporting applications in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. The compound's well-defined synthetic route ensures reproducibility for scalable production.
3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine structure
1186609-89-1 structure
Product Name:3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
CAS No:1186609-89-1
MF:C9H10N4O2
MW:206.20130109787
MDL:MFCD28676661
CID:5157486
Update Time:2026-03-04

3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine
    • SY285746
    • C93292
    • 1H-Pyrazolo[3,4-b]pyridine, 3-(1-methylethyl)-5-nitro-
    • 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
    • MDL: MFCD28676661
    • Inchi: 1S/C9H10N4O2/c1-5(2)8-7-3-6(13(14)15)4-10-9(7)12-11-8/h3-5H,1-2H3,(H,10,11,12)
    • InChI Key: NHEVDGMTBHYCSE-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=NC2C(C=1)=C(C(C)C)NN=2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 253
  • XLogP3: 1.8
  • Topological Polar Surface Area: 87.4

3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1192325-1g
3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
1186609-89-1 95%
1g
$1320 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8690-1G
3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
1186609-89-1 95%
1g
¥ 2,752.00 2023-03-30
eNovation Chemicals LLC
Y1192325-1g
3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
1186609-89-1 95%
1g
$1320 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8690-100mg
3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
1186609-89-1 95%
100mg
¥824.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8690-250mg
3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
1186609-89-1 95%
250mg
¥1101.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8690-500mg
3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
1186609-89-1 95%
500mg
¥1833.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8690-1g
3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
1186609-89-1 95%
1g
¥2749.0 2024-04-25
eNovation Chemicals LLC
Y1192325-1g
3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
1186609-89-1 95%
1g
$1320 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1575354-1g
3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
1186609-89-1 98%
1g
¥12960.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8690-100.0mg
3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
1186609-89-1 95%
100.0mg
¥824.0000 2025-04-12

Additional information on 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Comprehensive Analysis of 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS No. 1186609-89-1)

3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS No. 1186609-89-1) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity. This compound, featuring an isopropyl group and a nitro substituent, exhibits potential applications in drug discovery, particularly in targeting kinase inhibitors and antimicrobial agents.

Recent studies highlight the growing interest in nitrogen-containing heterocycles, such as 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, for their role in modulating biological pathways. Researchers are exploring its derivatives for anti-inflammatory, antioxidant, and anticancer properties, aligning with the current trend of repurposing heterocyclic compounds for therapeutic use. The nitro group in this molecule is particularly noteworthy, as it can be reduced to an amino group, enabling further functionalization for drug development.

From a synthetic chemistry perspective, the preparation of 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine involves multi-step reactions, including cyclization and nitration. Its CAS No. 1186609-89-1 serves as a unique identifier in chemical databases, facilitating patent searches and regulatory compliance. The compound's stability under various conditions makes it a candidate for high-throughput screening in drug discovery pipelines.

In agrochemical applications, derivatives of pyrazolo[3,4-b]pyridine have shown promise as pesticide intermediates. The isopropyl moiety enhances lipophilicity, potentially improving bioavailability in plant systems. This aligns with the increasing demand for eco-friendly crop protection solutions, a hot topic in sustainable agriculture.

Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. Its molecular weight (221.22 g/mol) and logP value (predicted ~2.1) are key parameters for pharmacokinetic studies. Researchers frequently search for "synthesis of nitro-substituted pyrazolo[3,4-b]pyridines" or "biological activity of 1186609-89-1," reflecting the compound's relevance in academic and industrial settings.

The safety profile of CAS No. 1186609-89-1 is under investigation, with preliminary data suggesting moderate toxicity. Proper personal protective equipment (PPE) is recommended during handling, consistent with standard laboratory protocols for nitroaromatic compounds. Environmental fate studies are ongoing to assess its biodegradation potential.

In conclusion, 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine represents a versatile building block in organic synthesis. Its combination of a nitro group and isopropyl substitution offers unique opportunities for structure-activity relationship (SAR) studies. As the pharmaceutical industry shifts toward fragment-based drug design, this compound's modularity positions it as a valuable asset for discovering novel bioactive molecules.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.